Technical Whitepaper: Structural Dynamics and Application Engineering of N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine (CAS 16681-45-1)
Technical Whitepaper: Structural Dynamics and Application Engineering of N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine (CAS 16681-45-1)
Executive Summary & Structural Causality
N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine (CAS 16681-45-1) is a highly specialized, asymmetric tertiary alkanolamine. While symmetric alkanolamines like N-methyldiethanolamine (MDEA) have long been industry staples, the deliberate introduction of asymmetry—combining a 2-hydroxyethyl group with a sterically bulkier 2-hydroxypropyl group—fundamentally alters the molecule's thermodynamic and kinetic behavior [1].
From an application standpoint, this asymmetry disrupts crystalline packing, significantly lowering the freezing point of aqueous solutions compared to symmetric analogs. Furthermore, the secondary hydroxyl group on the propyl chain increases steric hindrance around the tertiary nitrogen. This specific spatial arrangement is the causal factor behind its superior performance as a reactive polyurethane catalyst and a selective acid-gas scrubbing agent. Additionally, the C2 position of the propyl chain introduces a chiral center, making the commercial grade a racemate, which presents unique opportunities for stereospecific pharmaceutical lipid nanoparticle (LNP) precursor development.
Physicochemical Profiling
Understanding the physical properties of CAS 16681-45-1 is critical for modeling its behavior in aqueous and organic systems. The negative XLogP3 value indicates high hydrophilicity, driven by the dual hydroxyl groups, which is essential for its role in aqueous gas treating [1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Impact on Application |
| CAS Number | 16681-45-1 | Unique identifier for the racemic mixture. |
| Molecular Formula | C | Defines the stoichiometric baseline for esterification. |
| Molecular Weight | 133.19 g/mol | Low molecular weight ensures high molar density per kg. |
| XLogP3 | -0.7 | High water solubility; prevents phase separation in scrubbers. |
| Topological Polar Surface Area | 43.7 Ų | Optimal for membrane permeability in drug delivery models. |
| H-Bond Donors / Acceptors | 2 / 3 | Facilitates robust hydration shells and CO |
| Physical State (25°C) | Viscous Liquid | Requires heated tracing for neat pumping in industrial plants. |
Synthetic Methodology & Validation
The industrial and laboratory-scale synthesis of this compound relies on the exothermic ring-opening of an epoxide by a secondary amine. To achieve the asymmetric structure, N-methylethanolamine (NMEA) is reacted with propylene oxide (PO).
Self-Validating Protocol: Epoxide Ring-Opening Synthesis
This protocol is designed as a closed-loop system where physical parameters validate chemical conversion, ensuring absolute safety and yield.
Step 1: Reactor Inertion & Charging
-
Action: Purge a 1L stainless steel Parr reactor with N
for 15 minutes. Charge 1.0 mole of NMEA. -
Validation: An inline O
sensor must read <0.5% to prevent the formation of explosive vapor mixtures when PO is introduced.
Step 2: Controlled Epoxidation
-
Action: Heat the reactor to 120°C under 300 RPM agitation. Using a high-pressure syringe pump, meter in 1.05 moles of Propylene Oxide dropwise over 2 hours.
-
Causality: PO is added dropwise because the ring-opening is highly exothermic. Starve-feeding the epoxide prevents thermal runaway and suppresses unwanted polyalkoxylation (where PO reacts with the newly formed hydroxyl groups instead of the amine).
-
Validation: Monitor real-time reactor pressure. The pressure will spike slightly with each injection and drop as the PO is consumed. A stable return to baseline pressure indicates 100% consumption of the epoxide.
Step 3: Fractional Distillation
-
Action: Cool the reactor to 50°C and vent through a scrubber. Transfer the crude mixture to a vacuum distillation apparatus. Distill at 10 mmHg.
-
Validation: The vapor temperature will plateau precisely at the boiling point of the target alkanolamine at 10 mmHg. Any early eluting fractions (unreacted NMEA) are discarded, self-validating the purity of the main fraction.
Figure 1: Step-by-step synthetic workflow and validation checkpoints for CAS 16681-45-1.
Core Applications
Advanced Acid Gas Scrubbing (CO Capture)
Tertiary alkanolamines cannot form stable carbamates with CO
Self-Validating Protocol: Wetted-Wall Column CO
-
Solvent Preparation: Prepare a 30 wt% aqueous solution of the amine. Validation: Karl Fischer titration confirms the exact water-to-amine molar ratio.
-
Absorption Phase: Circulate the solvent at 40°C against a counter-current simulated flue gas (15% CO
, 85% N ). Validation: The outlet CO concentration will drop to near-zero, then sharply break through as the solvent saturates. The area under the breakthrough curve validates the thermodynamic capacity. -
Desorption Phase: Heat the rich amine to 110°C. Validation: Total Inorganic Carbon (TIC) analysis of the resulting "lean" amine must show <0.05 mol CO
/mol amine, proving successful regeneration without amine degradation.
Figure 2: Logical relationship for sterically hindered CO2 absorption and thermal desorption.
Zero-Emission Polyurethane Catalysis
In polyurethane foam manufacturing, tertiary amines catalyze the reaction between isocyanates and polyols. Traditional catalysts (like DABCO) are "fugitive," meaning they slowly off-gas from the finished foam, causing windshield fogging in automobiles.
The Causality of Reactivity: CAS 16681-45-1 contains two reactive hydroxyl groups. While the tertiary amine center catalyzes the foam blowing/gelling reactions, the hydroxyl groups eventually react with the isocyanate matrix. This covalently binds the catalyst into the polymer backbone, creating a zero-emission (zero-VOC) catalytic system [3]. The differing reactivities of the primary (ethyl) and secondary (propyl) hydroxyls provide a delayed-action binding, allowing the foam to fully rise before the catalyst is immobilized.
Analytical Characterization
To verify the integrity of the synthesized or procured compound, researchers must rely on orthogonal analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The molecular ion peak will appear at m/z 133. Fragmentation typically yields a strong M-15 peak (loss of methyl) and an M-31 peak (loss of hydroxymethyl from the ethyl chain). Absence of m/z 75 confirms no residual NMEA.
-
H-NMR (CDCl
): The asymmetry is clearly visible. The methyl group on the nitrogen appears as a sharp singlet (~2.3 ppm). The methyl group of the propyl chain appears as a doublet (~1.1 ppm, J = 6.5 Hz), distinguishing it from symmetric derivatives.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13397348, N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine." PubChem,[Link].
-
Royal Society of Chemistry. "Alkanolamines as metal and halide free catalysts for CO2-epoxide cycloaddition." ChemComm,[Link].
- European Patent Office. "Method for preparing ethylene glycol and/or propylene glycol.
